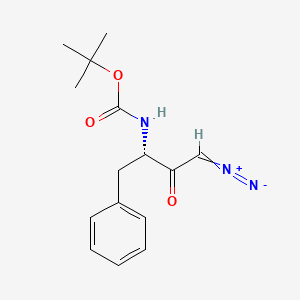![molecular formula C₃H₆DNO₃ B1142210 S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid CAS No. 136743-39-0](/img/new.no-structure.jpg)
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid** is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (R*,S*) configuration. The presence of both amino and hydroxy functional groups makes it a versatile molecule in organic synthesis and biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid typically involves stereospecific reactions starting from carbohydrate sources such as D-gulonic acid -lactone and D-glucono- -lactone . These reactions are designed to ensure the correct stereochemistry of the final product. The process often includes steps like epoxidation, reduction, and selective deprotection to achieve the desired configuration.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar stereospecific synthetic routes on a larger scale. The use of advanced catalytic systems and optimized reaction conditions would be essential to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions, forming new bonds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to maintain the integrity of the chiral centers.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a keto derivative, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor for pharmaceuticals and is involved in the synthesis of compounds with potential therapeutic effects.
作用机制
The mechanism by which S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
3-Amino-2-hydroxybutanoic Acid: This compound shares a similar structure but differs in the position of the hydroxy group.
Aminocaproic Acid: Although structurally different, it shares some functional similarities in terms of its amino group.
Uniqueness
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a variety of reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
CAS 编号 |
136743-39-0 |
|---|---|
分子式 |
C₃H₆DNO₃ |
分子量 |
106.1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


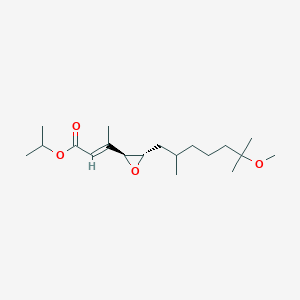
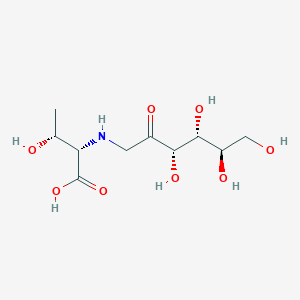
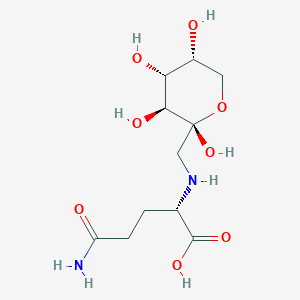
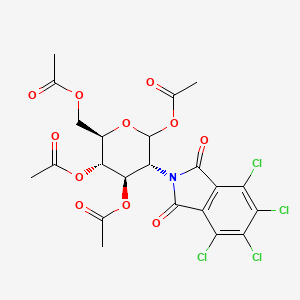
![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)
